4-Methylpiperazine-2-carboxylic acid dihydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing nitrogen atoms. The primary Chemical Abstracts Service registry number for this compound is 75944-99-9, which serves as the definitive identifier for the dihydrochloride salt form. Alternative nomenclature systems recognize this compound as 2-piperazinecarboxylic acid, 4-methyl-, dihydrochloride, which emphasizes the positioning of functional groups on the piperazine ring structure. The compound can also be identified through its systematic name as 4-methylpiperazine-1,4-diium-2-carboxylic acid dichloride, highlighting the ionic nature of the dihydrochloride salt.
The parent compound, 4-methylpiperazine-2-carboxylic acid, carries the Chemical Abstracts Service number 721876-16-0 and represents the free base form without the hydrochloride salt formation. This nomenclature distinction is crucial for understanding the relationship between the free acid and its salt derivatives. The European Community number 627-971-9 provides additional regulatory identification for the dihydrochloride form. Various commercial suppliers utilize alternative catalog numbers and synonyms, including 2-piperazinecarboxylic acid dihydrochloride and 4-methyl-2-piperazinecarboxylic acid dihydrochloride, which facilitate identification across different chemical databases and procurement systems.
Molecular Formula and Weight Analysis
The molecular formula for this compound is accurately represented as C₆H₁₄Cl₂N₂O₂, indicating the presence of six carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. This formula reflects the addition of two hydrochloride units to the parent carboxylic acid structure. The molecular weight calculations yield a precise value of 217.09 daltons for the dihydrochloride salt, as confirmed by multiple analytical sources. In contrast, the free base form exhibits the molecular formula C₆H₁₂N₂O₂ with a corresponding molecular weight of 144.17 daltons.
| Parameter | Free Base | Dihydrochloride Salt |
|---|---|---|
| Molecular Formula | C₆H₁₂N₂O₂ | C₆H₁₄Cl₂N₂O₂ |
| Molecular Weight | 144.17 g/mol | 217.09 g/mol |
| Additional Mass | - | 72.92 g/mol (2 HCl) |
The molecular weight difference of 72.92 daltons between the free base and dihydrochloride forms corresponds precisely to the addition of two hydrogen chloride molecules, confirming the stoichiometric relationship. This weight analysis provides essential information for analytical method development and quantitative determinations. The molecular formula also reveals the compound's empirical characteristics, including the presence of tertiary amine nitrogen atoms capable of protonation, which explains the formation of stable dihydrochloride salts.
Crystallographic Structure Determination
The crystallographic analysis of this compound reveals a complex three-dimensional structure characterized by ionic interactions between the protonated piperazine ring and chloride counterions. The compound crystallizes as a light brown solid with distinct morphological characteristics that reflect its ionic nature. The piperazine ring adopts a chair conformation similar to cyclohexane derivatives, with the methyl substituent at position 4 and the carboxylic acid group at position 2 influencing the overall molecular geometry. The presence of two protonation sites on the piperazine nitrogen atoms results in a dipositive charge that is balanced by two chloride anions in the crystal lattice.
The molecular structure features significant intramolecular and intermolecular hydrogen bonding networks that stabilize the crystalline form. The carboxylic acid functionality contributes to hydrogen bonding interactions with both the protonated amine groups and the chloride counterions, creating a stable three-dimensional network. The methyl group at position 4 of the piperazine ring introduces steric considerations that influence the overall conformation and packing efficiency within the crystal structure. The ionic nature of the dihydrochloride salt results in enhanced lattice stability compared to the neutral carboxylic acid form, as evidenced by the compound's thermal properties and solubility characteristics.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the carbon and hydrogen environments within the molecule, with characteristic chemical shifts corresponding to the piperazine ring carbons, the methyl substituent, and the carboxylic acid carbon. The proton nuclear magnetic resonance spectrum exhibits distinctive multipicity patterns for the piperazine ring protons, with chemical shifts influenced by the electron-withdrawing effects of the carboxylic acid group and the electron-donating properties of the methyl substituent.
Infrared spectroscopy reveals characteristic absorption bands corresponding to specific functional groups within the molecule. The carboxylic acid carbonyl group typically appears in the region of 1700-1750 wavenumbers, while the nitrogen-hydrogen stretching vibrations of the protonated amine groups manifest in the 3000-3500 wavenumber range. The presence of the dihydrochloride salt influences the infrared spectrum through ionic interactions and hydrogen bonding effects, resulting in broadened absorption bands and shifted frequencies compared to the free base form. Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments, with characteristic loss of hydrochloride units and fragmentation of the piperazine ring system.
Conformational Analysis via X-ray Diffraction
X-ray diffraction analysis provides definitive structural information about the solid-state conformation of this compound, revealing precise bond lengths, bond angles, and torsional angles within the molecule. The piperazine ring exhibits a chair conformation with specific geometric parameters that differ from those observed in simple piperazine derivatives due to the presence of substituents and ionic character. The carboxylic acid group at position 2 adopts a specific orientation relative to the piperazine ring plane, influenced by intramolecular hydrogen bonding and steric interactions with adjacent ring atoms.
Properties
IUPAC Name |
4-methylpiperazine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-8-3-2-7-5(4-8)6(9)10;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIVGAYIUBHNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696137 | |
| Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75944-99-9 | |
| Record name | 4-Methylpiperazine-2-carboxylic acid--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylpiperazine-2-carboxylic acid dihydrochloride typically involves the reaction of piperazine derivatives with appropriate reagents. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the use of microwave-assisted synthesis, which can enhance the efficiency of the reaction .
Industrial Production Methods
Industrial production of this compound may involve batch or continuous flow processes. The use of heterogeneous catalysis by metal ions supported on commercial polymeric resins has been reported to be effective in the synthesis of monosubstituted piperazine derivatives . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methylpiperazine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
4-Methylpiperazine-2-carboxylic acid dihydrochloride is primarily utilized as an intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow it to interact with neurotransmitter receptors and ion channels, making it valuable in drug design and development.
Case Study:
In a study focused on developing novel antidepressants, researchers incorporated this compound into their synthetic pathways, demonstrating its efficacy in enhancing the pharmacological profiles of target molecules. The compound's ability to modulate receptor activity was critical in achieving desired therapeutic effects.
Chemical Synthesis
Building Block for Complex Molecules:
This compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. It is particularly useful in synthesizing heterocyclic compounds, which are prevalent in many pharmaceutical agents.
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Substitution | Halogens (e.g., Cl, Br) | Various derivatives |
Biochemical Research
Mechanistic Studies:
Researchers utilize this compound to investigate its biochemical interactions within biological systems. It has been shown to influence enzyme activity and stability, particularly proteases, which are crucial for various metabolic processes.
Example of Interaction:
In biochemical assays, this compound has been observed to bind with specific enzymes, altering their catalytic efficiency. Such interactions are pivotal for understanding metabolic pathways and developing enzyme inhibitors.
Polymer Science
Enhancing Material Properties:
In polymer science, this compound can be incorporated into polymer formulations to improve flexibility and durability. Its unique chemical structure allows for modifications that enhance the physical properties of polymers used in various industrial applications.
Analytical Chemistry
Quality Control Applications:
this compound is employed in analytical methods for detecting and quantifying related substances. It aids quality control processes in pharmaceutical manufacturing by ensuring the purity and consistency of products.
Mechanism of Action
The mechanism of action of 4-Methylpiperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and altering various biochemical pathways. The exact mechanism depends on the specific application and the molecular structure of the compound .
Comparison with Similar Compounds
Piperazine-2-carboxylic Acid Dihydrochloride
- Structure : Lacks the 4-methyl group.
- Molecular Formula : C₅H₁₂Cl₂N₂O₂.
- Key Differences : The absence of the methyl group reduces steric hindrance and lipophilicity. Piperazine-2-carboxylic acid dihydrochloride is often used as a precursor in peptide synthesis, where its unmodified structure allows for versatile functionalization .
- Solubility : Similar aqueous solubility due to the dihydrochloride salt form.
1-(4-Chlorobenzyl)-2-Piperazinecarboxylic Acid Hydrochloride
- Structure : Features a 4-chlorobenzyl group at the 1-position.
- Molecular Formula : C₁₂H₁₅Cl₂N₂O₂.
- This compound is studied for its role in modulating neurotransmitter systems .
5-[(4-Methylpiperazin-1-yl)methyl]thiophene-2-carboxylic Acid Dihydrochloride
- Structure : Contains a thiophene ring linked to the piperazine via a methylene bridge.
- Molecular Formula : C₁₂H₁₈Cl₂N₂O₂S.
- Such derivatives are explored in medicinal chemistry for their heterocyclic diversity .
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine Trihydrochloride
- Structure : Incorporates a phenyl group and a piperidine ring.
- Molecular Formula : C₁₆H₂₅Cl₃N₃.
- Key Differences : The trihydrochloride salt and additional aromatic groups enhance solubility and structural complexity, making it relevant in CNS drug discovery. Its molecular weight (368.77 g/mol) is significantly higher than the target compound .
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Properties
Research Findings and Trends
- Solubility Enhancement : Dihydrochloride salts universally improve water solubility across piperazine derivatives, critical for drug formulation .
- Biological Activity : Substituents like thiophene (in compound 15) or chlorobenzyl (in compound 8) correlate with enhanced bioactivity, though this compound’s specific efficacy remains understudied .
- Synthetic Flexibility : Piperazine cores allow modular functionalization, enabling tailored physicochemical properties (e.g., lipophilicity, binding affinity) .
Biological Activity
4-Methylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological mechanisms, interactions, and potential therapeutic applications, supported by data tables and research findings.
Overview of the Compound
- Chemical Formula : C₆H₁₄Cl₂N₂O₂
- Molecular Weight : 195.10 g/mol
- CAS Number : 75944-99-9
This compound functions primarily through its interactions with various biological targets, including neurotransmitter receptors and ion channels. As a piperazine derivative, it may act as an agonist or antagonist depending on its target:
- Neurotransmitter Receptors : It has been shown to influence the activity of P2X4 receptors, which are involved in neuroinflammation and pain pathways .
- Ion Channels : The compound can modulate ion channel activity, impacting cellular excitability and signaling pathways.
This compound exhibits diverse biochemical properties that facilitate its interaction with enzymes and proteins:
- Enzyme Interaction : It can bind to specific enzymes, altering their catalytic efficiency, which has implications for metabolic processes.
- Cell Signaling : this compound influences key signaling pathways, potentially affecting gene expression and cellular metabolism.
Cellular Effects
The compound's effects on cellular processes are multifaceted:
- Modulation of Signaling Pathways : It can alter phosphorylation states of proteins, impacting signal transduction.
- Gene Expression Regulation : Interactions with transcription factors enable it to influence gene transcription and protein synthesis.
Case Studies
- P2X4 Receptor Antagonism :
- Anticancer Activity :
Data Tables
| Study Focus | Target Receptor | Activity Observed | IC50 (μM) |
|---|---|---|---|
| P2X4 Receptor Antagonism | P2X4R | Antagonistic effect | Varies |
| Cancer Cell Lines | MCF-7, MDA-MB-231 | Cytotoxicity | 0.87–12.91 |
Temporal Effects in Laboratory Settings
The stability and degradation of this compound under laboratory conditions have been assessed:
- Stability : Generally stable under standard conditions but may degrade under extreme pH or light exposure.
- Long-term Effects : Sustained modulation of enzyme activity and gene expression has been observed over extended periods in vitro.
Q & A
Q. What are the recommended methods for synthesizing 4-Methylpiperazine-2-carboxylic acid dihydrochloride in laboratory settings?
The synthesis typically involves multi-step reactions. For example, analogous piperazine derivatives are prepared by reacting a nitroaromatic precursor (e.g., 4-chloronitrobenzene) with N-methylpiperazine in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent like N,N-dimethylformamide (DMF). The nitro group is reduced to an amine (e.g., using hydrogenation or sodium borohydride), followed by dihydrochloride salt formation via HCl treatment . Key considerations include maintaining anhydrous conditions, monitoring reaction progress via TLC or HPLC, and isolating the product via recrystallization or column chromatography.
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and sensitive to oxidation. Store in a tightly sealed, light-resistant container under inert gas (e.g., argon) at 2–8°C. Avoid prolonged storage, as degradation may produce hazardous byproducts (e.g., nitrogen oxides, HCl gas). Conduct periodic stability tests using HPLC or mass spectrometry to detect decomposition .
Q. What analytical techniques are used to confirm the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify proton environments and carbon骨架.
- High-Performance Liquid Chromatography (HPLC): Purity assessment with a C18 column and UV detection (λ = 210–254 nm).
- Mass Spectrometry (MS): High-resolution MS (HRMS) for molecular ion confirmation.
- Elemental Analysis: Validate C, H, N, and Cl content (±0.4% deviation) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve synthesis yield?
Systematically vary parameters such as:
- Solvent polarity: Test DMF, DMSO, or acetonitrile for improved solubility of intermediates.
- Catalyst: Screen palladium or nickel catalysts for nitro-group reduction efficiency.
- Temperature: Optimize reflux conditions (e.g., 80–120°C) to balance reaction rate and side-product formation.
Use design-of-experiments (DoE) software to analyze interactions between variables. Post-reaction, employ quenching strategies (e.g., ice-cold water) to minimize byproducts .
Q. What strategies resolve contradictions in spectral data during characterization?
- Cross-validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations).
- Isotopic labeling: Use deuterated solvents or ¹⁵N-labeled analogs to clarify ambiguous peaks.
- X-ray crystallography: Resolve stereochemical ambiguities by growing single crystals in ethanol/water mixtures .
Q. How can researchers evaluate the compound’s role in biochemical pathways or receptor interactions?
- Receptor binding assays: Use radiolabeled ligands (e.g., ³H or ¹²⁵I) to assess affinity for GPCRs or kinases.
- Enzyme inhibition studies: Measure IC₅₀ values in enzymatic assays (e.g., kinase or phosphatase activity).
- Cellular uptake studies: Employ fluorescent analogs or LC-MS to quantify intracellular concentrations.
Note: Structural analogs of piperazine derivatives often modulate serotonin or dopamine receptors, suggesting potential neuropharmacological applications .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility and stability?
- Solubility: Test in multiple solvents (e.g., water, DMSO, ethanol) under controlled pH (4–7) and temperature (25–37°C). Document inconsistencies due to hydrate formation or salt dissociation .
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and compare results across labs. Use kinetic modeling to predict shelf-life under varying conditions .
Q. What are the critical steps for ensuring reproducibility in scaled-up synthesis?
- Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy for real-time monitoring.
- Purification: Standardize column chromatography gradients or crystallization protocols.
- Batch documentation: Record lot-specific variability in starting materials (e.g., supplier-dependent impurity profiles) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
